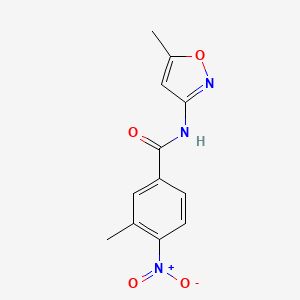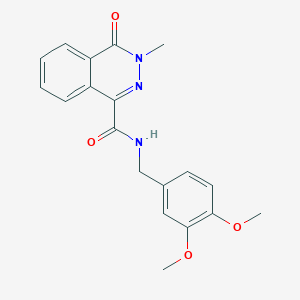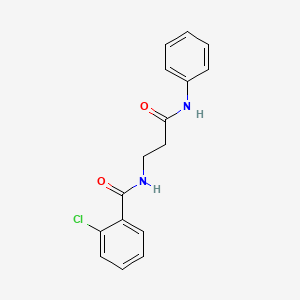
3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide is a compound that belongs to the class of benzamides It is characterized by the presence of a nitro group, a benzamide moiety, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide typically involves the reaction of 3-methyl-4-nitrobenzoic acid with 5-methyl-1,2-oxazol-3-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or acetonitrile.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 3-carboxy-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide.
Scientific Research Applications
3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group and oxazole ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(5-methyl-1,2-oxazol-3-yl)pyridin-4-amine
- 3-methyl-N-[(1S)-1-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]ethyl]butanamide
- 3-{methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide.
Uniqueness
3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide is unique due to the presence of both a nitro group and an oxazole ring, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H11N3O4 |
|---|---|
Molecular Weight |
261.23 g/mol |
IUPAC Name |
3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C12H11N3O4/c1-7-5-9(3-4-10(7)15(17)18)12(16)13-11-6-8(2)19-14-11/h3-6H,1-2H3,(H,13,14,16) |
InChI Key |
VOJSZJBWDKNSMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide](/img/structure/B11015339.png)
![N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-valine](/img/structure/B11015342.png)
![N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}acetamide](/img/structure/B11015344.png)
![N-[(4-chloro-1H-indol-1-yl)acetyl]-L-phenylalanine](/img/structure/B11015350.png)

![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11015363.png)
![N-{3-[(4-chlorobenzyl)amino]-3-oxopropyl}-3,5-dimethoxybenzamide](/img/structure/B11015365.png)
![2-(4-methoxy-1H-indol-1-yl)-1-{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}-1-ethanone](/img/structure/B11015366.png)

![methyl 5-benzyl-2-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11015370.png)
![ethyl 2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11015374.png)
![3-[(2S)-1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]quinazolin-4(3H)-one](/img/structure/B11015379.png)
![propyl 4-(2-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]carbamoyl}pyrrolidin-1-yl)benzoate](/img/structure/B11015392.png)
![4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B11015399.png)
